![molecular formula C26H26ClN5O2 B1589755 4-Chlor-3-(5-methyl-3-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol CAS No. 867334-05-2](/img/structure/B1589755.png)
4-Chlor-3-(5-methyl-3-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol
Übersicht
Beschreibung
TG-100572 is a multi-targeted kinase inhibitor known for its ability to inhibit receptor tyrosine kinases and Src kinases. It has shown significant potential in inhibiting vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors . This compound has been studied extensively for its applications in treating diseases such as age-related macular degeneration and other conditions involving pathological angiogenesis .
Wissenschaftliche Forschungsanwendungen
Ocular Diseases
TG 100572 has been extensively studied for its potential in treating ocular conditions characterized by pathological angiogenesis:
- Age-Related Macular Degeneration (AMD) : In preclinical models, TG 100572 has demonstrated efficacy in suppressing choroidal neovascularization (CNV), a hallmark of AMD. Systemic administration in murine models led to significant reductions in CNV, although it was associated with some systemic toxicity .
- Diabetic Retinopathy : The compound's ability to inhibit vascular leakage makes it suitable for addressing complications arising from diabetes, where retinal edema is a common issue .
Topical Administration Studies
Recent studies have explored the topical application of TG 100572 through its prodrug form, TG 100801. This method allows for localized delivery with reduced systemic exposure:
- A Phase 1 clinical trial indicated no significant toxicity after twice-daily administration for up to 14 days, while a Phase 2a study is currently evaluating its efficacy in patients with AMD and CNV .
Pharmacokinetics and Safety
Pharmacokinetic studies have shown that TG 100572 achieves therapeutic levels in ocular tissues following topical administration. Key findings include:
- Maximum concentrations of TG 100572 were observed in the choroid and sclera after topical application, with levels reaching up to 23.4 μM within 30 minutes .
- Plasma levels remained undetectable after topical dosing, indicating minimal systemic absorption and potential for a favorable safety profile compared to systemic administration routes .
Preclinical Models
In various studies using rodent models, TG 100572 has been shown to effectively reduce retinal vascular permeability and suppress angiogenesis induced by growth factors like VEGF and FGF:
- In a study involving laser-induced CNV, topical application of TG100801 resulted in significant suppression of CNV without detectable plasma levels of the drug, demonstrating its potential as a safer alternative to traditional therapies .
Clinical Trials
Ongoing clinical trials are assessing the efficacy of TG100801 (prodrug) in human subjects with AMD:
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. The pyrrolidine ring in the compound could contribute to its stereochemistry and increase its three-dimensional coverage, potentially affecting its binding to target proteins .
Pharmacokinetics
The compound contains a pyrrolidine ring, which is known to modify physicochemical parameters and improve ADME/Tox results for drug candidates . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TG-100572 is synthesized through a series of chemical reactions involving the derivatization of phenolic moieties. The synthesis typically involves the formation of an ester, which is then hydrolyzed to release the active compound . The reaction conditions often include the use of esterases, which are abundant in mammalian tissues, to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of TG-100572 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TG-100572 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Telatinib: An inhibitor of vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Brivanib: An inhibitor of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1.
R1530: A multikinase inhibitor with antineoplastic and antiangiogenesis activities.
Uniqueness: TG-100572 stands out due to its broad spectrum of kinase inhibition, targeting multiple receptors with high potency. This makes it a versatile compound for studying various signaling pathways and developing therapeutic strategies for diseases involving abnormal angiogenesis and cell proliferation .
Biologische Aktivität
TG 100572 is a multi-targeted kinase inhibitor primarily recognized for its role in inhibiting Src family kinases and various receptor tyrosine kinases (RTKs). This compound has gained attention in the field of cancer treatment and ocular diseases due to its ability to modulate critical signaling pathways involved in neovascularization and tumor progression.
TG 100572 exerts its biological activity primarily through the inhibition of several kinases, which are pivotal in cellular signaling pathways:
- Src Family Kinases : These kinases are involved in various cellular processes, including proliferation, survival, and migration. TG 100572 effectively inhibits Src, Fyn, Lyn, and other Src family members.
- Receptor Tyrosine Kinases : It also targets key RTKs such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ. The compound's IC50 values for these kinases indicate its potency in inhibiting their activity (see Table 1).
Table 1: IC50 Values of TG 100572 Against Various Kinases
Kinase | IC50 (nM) |
---|---|
VEGFR1 | 2 |
VEGFR2 | 7 |
FGFR1 | 2 |
FGFR2 | 16 |
PDGFRβ | 13 |
Src | 0.4 |
Fyn | 0.5 |
Lyn | 0.1 |
Yes | 0.2 |
Efficacy in Ocular Models
Research has demonstrated that TG 100572 can significantly inhibit neovascularization in models of retinal diseases. A study involving murine models of laser-induced choroidal neovascularization (CNV) showed that systemic administration of TG 100572 resulted in substantial suppression of CNV, although it was associated with systemic toxicity such as weight loss . To mitigate this toxicity, topical administration via the prodrug TG100801 was explored, which converts to TG 100572 upon application. This method achieved effective retinal concentrations without detectable plasma levels, suggesting a favorable safety profile .
Anti-Inflammatory Properties
In addition to its anti-angiogenic effects, TG 100572 has shown promise in reducing inflammatory responses. A study indicated that treatment with TG 100572 blocked the expression of CXCL1 in HSV-infected corneas, highlighting its potential utility in managing inflammatory ocular conditions .
Case Studies and Clinical Implications
The application of TG 100572 extends beyond ocular diseases into oncology. Its ability to inhibit multiple kinases positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments. For instance:
- Combination with Other Therapies : In vitro studies have indicated that combining TG 100572 with other chemotherapeutic agents may lead to synergistic effects, particularly in tumor cell lines resistant to standard therapies .
- Potential for Drug Repurposing : The broad spectrum of kinase inhibition by TG 100572 suggests it could be repurposed for various malignancies where these kinases play a critical role.
Summary of Findings
TG 100572 represents a significant advancement in targeted therapy due to its multi-faceted biological activity:
- Multi-targeted Inhibition : Effective against multiple kinases involved in tumorigenesis and angiogenesis.
- Safety Profile : Topical administration via prodrugs like TG100801 minimizes systemic exposure while maintaining therapeutic efficacy.
- Research Support : Numerous studies validate its potential across different disease models, including cancer and ocular diseases.
Eigenschaften
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSMEORRLJZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867334-05-2 | |
Record name | TG 100572 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.